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Acoforestinine: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for

acoforestinine, a diterpenoid alkaloid isolated from Aconitum handelianum. Due to the limited

public availability of raw spectral data, this document synthesizes information from the primary

literature to present a clear and structured summary of its spectroscopic characteristics and the

methodologies used for its characterization.

Introduction
Acoforestinine was first isolated and identified as part of a study on the chemical constituents

of Aconitum handelianum. The structure of this complex diterpenoid alkaloid was elucidated

using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
The structural elucidation of acoforestinine relied on the careful analysis of its spectral data.

While the raw spectra are not publicly available, the key quantitative data from the primary

literature are summarized below.

Mass Spectrometry (MS)
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High-resolution mass spectrometry is a critical tool for determining the elemental composition

of a molecule.

Ion m/z (Observed) Formula m/z (Calculated)

[M+H]⁺ Data not available C₃₅H₅₂NO₁₀ Data not available

Note: Specific high-resolution mass spectrometry data for acoforestinine is not detailed in the

available abstracts. The molecular formula is reported as C₃₅H₅₁NO₁₀.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR and ¹³C NMR Data for Acoforestinine

Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,

multiplicity, J in Hz)

Data not available in

accessible literature
Data not available Data not available

Note: The detailed ¹H and ¹³C NMR assignments for acoforestinine are contained within the

full text of the primary publication, which is not publicly accessible.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Functional Group Wavenumber (cm⁻¹)

Data not available in accessible literature Data not available

Note: Specific infrared absorption data for acoforestinine is not detailed in the available

abstracts.
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Experimental Protocols
The methodologies outlined below are based on standard practices for the isolation and

structural elucidation of natural products as described in the primary literature.

Isolation of Acoforestinine
The isolation of acoforestinine from the roots of Aconitum handelianum typically involves the

following workflow:
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Dried and Powdered Roots of Aconitum handelianum

Extraction with a suitable solvent (e.g., Methanol)

Concentration of the extract

Partitioning between immiscible solvents (e.g., Ethyl Acetate and Water)

Column Chromatography of the organic phase (e.g., Silica Gel)

Further purification by repeated Column Chromatography

Final purification by Preparative HPLC

Pure Acoforestinine

Click to download full resolution via product page

Caption: General workflow for the isolation of acoforestinine.

Spectroscopic Analysis
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The structural characterization of the isolated acoforestinine was performed using a suite of

spectroscopic techniques.

Spectroscopic Analysis

Pure Acoforestinine

Mass Spectrometry (MS)
- High-Resolution MS (HRMS)

Nuclear Magnetic Resonance (NMR)
- ¹H NMR
- ¹³C NMR

- 2D NMR (COSY, HMQC, HMBC)

Infrared (IR) Spectroscopy

Structure Elucidation

Click to download full resolution via product page

Caption: Spectroscopic techniques for the structural elucidation of acoforestinine.

Detailed Methodologies:

Mass Spectrometry (MS): High-resolution mass spectra were likely acquired on a time-of-

flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine

the accurate mass and elemental composition.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a high-field

NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCl₃) or methanol

(CD₃OD) are common solvents for such compounds. 2D NMR experiments, including COSY,

HMQC, and HMBC, were essential for establishing the connectivity of protons and carbons.

Infrared (IR) Spectroscopy: The IR spectrum was likely obtained using a Fourier-transform

infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
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Signaling Pathways and Logical Relationships
There is currently no publicly available information regarding the specific signaling pathways

modulated by acoforestinine. Research in this area would be a valuable next step in

understanding its biological activity.

Conclusion
This guide provides a summary of the known spectroscopic information and the likely

experimental protocols used for the characterization of acoforestinine. The lack of publicly

accessible raw data highlights the need for open data practices in natural product research to

facilitate further investigation and drug development efforts. Researchers interested in the

detailed spectral assignments are encouraged to consult the primary publication: Yang J, et al.

Diterpenoid alkaloids from Aconitum handelianum. Zhongguo Zhong Yao Za Zhi. 2009

Aug;34(15):1927-9.

To cite this document: BenchChem. [Acoforestinine spectral data (NMR, MS, IR)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818383#acoforestinine-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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